N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin
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Overview
Description
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a chemical compound with the molecular formula C35H41F6N3O6 and a molecular weight of 713.71 g/mol . It appears as a colorless crystalline powder and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . This compound is used in various scientific research applications, particularly in the study of the nervous system .
Preparation Methods
The preparation of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves organic synthesis. One common synthetic route includes the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate ethylating agent under controlled conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Scientific Research Applications
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies related to the nervous system, particularly in understanding the mechanisms of neurotransmission and receptor interactions.
Medicine: Research involving this compound includes its potential therapeutic applications, such as in the development of drugs targeting specific receptors or pathways in the nervous system.
Mechanism of Action
The mechanism of action of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves its interaction with specific molecular targets in the nervous system. The compound binds to certain receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethoxy)phenol: A precursor in the synthesis of this compound, used in various organic reactions.
Trifluoroethyl alcohol: Another fluorinated compound with similar properties, used in different chemical and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
IUPAC Name |
5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJJNFEEPMRAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41F6N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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